5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide
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Overview
Description
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a furan ring, and a sulfonamide group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first functionalized with a methoxyphenyl group through a nucleophilic substitution reaction. This intermediate is then reacted with furan-2-sulfonyl chloride in the presence of a base, such as triethylamine, to form the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted sulfonamides .
Scientific Research Applications
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to bind to serotonin receptors, modulating neurotransmitter activity in the brain. The sulfonamide group can inhibit certain enzymes, affecting metabolic pathways. These interactions result in various biological effects, including changes in mood, cognition, and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)piperazine: Shares the piperazine and methoxyphenyl groups but lacks the furan and sulfonamide moieties.
N-methylfuran-2-sulfonamide: Contains the furan and sulfonamide groups but lacks the piperazine and methoxyphenyl groups.
Uniqueness
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-18-26(22,23)16-8-7-15(25-16)17(21)20-11-9-19(10-12-20)13-5-3-4-6-14(13)24-2/h3-8,18H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNCJQMHNJZIHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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